4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide
Overview
Description
4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide is a complex organic compound that features a morpholine ring, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-nitrobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzamide intermediate.
Attachment of the Propan-2-ylphenoxy Group: The final step involves the attachment of the propan-2-ylphenoxy group through an etherification reaction, using a suitable phenol derivative and an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Alkyl halides or sulfonates as electrophiles, with the morpholine nitrogen acting as the nucleophile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted morpholine derivatives.
Oxidation: Formation of quinone derivatives from the phenoxy group.
Scientific Research Applications
4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and morpholine ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit or activate its target by forming hydrogen bonds, hydrophobic interactions, or covalent bonds.
Comparison with Similar Compounds
Similar Compounds
1-morpholino-3-(4-nitrophenoxy)propan-2-ol: This compound shares the morpholine and nitro functional groups but differs in its overall structure and properties.
4-(4-nitrophenyl)morpholin-3-one: Similar in having a morpholine ring and a nitro group, but with different substituents and applications.
Uniqueness
4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-16(2)18-4-7-20(8-5-18)31-15-17(3)24-23(27)19-6-9-21(22(14-19)26(28)29)25-10-12-30-13-11-25/h4-9,14,16-17H,10-13,15H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHSLNNQKITDKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.